molecular formula C8H7FO B1272653 3-Fluoro-4-methylbenzaldehyde CAS No. 177756-62-6

3-Fluoro-4-methylbenzaldehyde

Cat. No.: B1272653
CAS No.: 177756-62-6
M. Wt: 138.14 g/mol
InChI Key: UFPBMVRONDLOGK-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylbenzaldehyde: is an aromatic aldehyde with the molecular formula C8H7FO . It is a fluoroarene, characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, along with an aldehyde functional group. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Fluoro-4-methylbenzaldehyde has several applications in scientific research:

Safety and Hazards

3-Fluoro-4-methylbenzaldehyde is a combustible liquid and causes severe skin burns and eye damage . It’s advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . It should be stored under inert gas and away from heat/sparks/open flames/hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-4-methylbenzaldehyde can be synthesized by reacting elemental fluorine with 4-methylbenzaldehyde in acetonitrile. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle elemental fluorine safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-fluoro-4-methylbenzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The fluorine atom on the benzene ring can influence the compound’s reactivity and stability by affecting the electron density of the aromatic ring .

Comparison with Similar Compounds

  • 4-Fluorobenzaldehyde
  • 3-Fluoro-2-methylbenzaldehyde
  • 4-Fluoro-3-methylbenzaldehyde
  • 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

Comparison: 3-Fluoro-4-methylbenzaldehyde is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This positioning can influence the compound’s reactivity and physical properties, making it distinct from other similar compounds. For example, the presence of the fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, which can be advantageous in pharmaceutical applications .

Properties

IUPAC Name

3-fluoro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPBMVRONDLOGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379105
Record name 3-Fluoro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177756-62-6
Record name 3-Fluoro-4-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177756-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-methylbenzaldehyde
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

tert-Butyllithium (31 ml of a 1.7 M solution in toluene, 52 mmol) was added slowly over 30 minutes to a cold (−70° C.), stirred solution of 4-bromo-2-fluorotoluene (5 g, 26 mmol) in tetrahydrofuran (25 ml). After addition was complete, the mixture was stirred for 15 minutes and a solution of dimethylformamide (2 g, 28 mmol) in tetrahydrofuran (10 ml) was then added over 10 minutes. After addition was complete, the reaction solution was warmed to room temperature over 30 minutes. The reaction was poured into 0.5N aqueous potassium bisulfate (125 ml) and extracted with ethyl ether. The combined organic extracts were dried over sodium sulfate and evaporated to give 3.3 g (90%) of the desired product as an oil. This material was suitable for use without further purification.
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90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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